3-Chloro-1,2,5-thiadiazol-4-yl-pyridine
Description
3-Chloro-1,2,5-thiadiazol-4-yl-pyridine (CAS: 131986-28-2) is a heterocyclic compound featuring a 1,2,5-thiadiazole ring fused with a pyridine moiety and substituted with a chlorine atom at the 3-position. Its molecular formula is C₇H₄ClN₃S, with a molecular weight of 197.64 g/mol . The compound is characterized by the SMILES notation ClC1=NSN=C1C1=CN=CC=C1 and the InChI Key CMPNWGQBNRHIQZ-UHFFFAOYSA-N . It is commonly used in pharmaceutical and agrochemical research due to its electron-deficient aromatic system, which facilitates nucleophilic substitution reactions .
Properties
Molecular Formula |
C7H4ClN3S |
|---|---|
Molecular Weight |
197.65 g/mol |
IUPAC Name |
3-chloro-4-pyridin-2-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C7H4ClN3S/c8-7-6(10-12-11-7)5-3-1-2-4-9-5/h1-4H |
InChI Key |
CDPOARLVAAVJLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NSN=C2Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1. Muscarinic Receptor Agonists
One of the prominent applications of 3-Chloro-1,2,5-thiadiazol-4-yl-pyridine is in the development of muscarinic receptor agonists. These compounds are critical in treating neurological disorders by stimulating cholinergic activity. The compound has been shown to exhibit high affinity for muscarinic receptors, particularly M1 and M3 subtypes, which are involved in cognitive functions and smooth muscle contraction, respectively .
Case Study: Neurological Disorders Treatment
In a study focused on the synthesis of bis-thiadiazole derivatives incorporating this compound, researchers found that these compounds demonstrated significant agonist activity at muscarinic receptors. The binding affinity was enhanced by varying the alkyl chain lengths and introducing heteroatoms into the structure. This research indicates the potential for developing new treatments for conditions such as Alzheimer's disease and other cognitive impairments .
2. Antimicrobial Properties
Research has also indicated that derivatives of this compound possess antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|---|
| A | E. coli | 15 | 100 |
| B | S. aureus | 20 | 100 |
| C | P. aeruginosa | 18 | 100 |
Agricultural Applications
1. Pesticide Development
This compound is also being explored for its potential as a pesticide. Its structural properties allow it to interact with specific biological pathways in pests, making it a candidate for developing new agricultural chemicals aimed at pest control without harming beneficial organisms .
Case Study: Efficacy Against Agricultural Pests
In a controlled study assessing the effectiveness of this compound as a pesticide, it was applied to crops infested with common agricultural pests. Results indicated a significant reduction in pest populations with minimal phytotoxicity observed on the crops treated with appropriate concentrations.
Data Table: Pesticide Efficacy
| Crop Type | Pest Type | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Tomato | Aphids | 50 | 85 |
| Soybean | Whiteflies | 75 | 90 |
| Corn | Leafhoppers | 100 | 80 |
Comparison with Similar Compounds
Key Properties:
Comparison with Similar Compounds
While the provided evidence lacks direct comparative studies, structural analogs and chlorinated heterocycles can be analyzed to infer differences in reactivity, stability, and applications.
Chlorinated Thiadiazoles
- 3-Chloro-1,2,5-thiadiazole : A simpler analog lacking the pyridine ring. The absence of the pyridine group reduces aromatic conjugation, leading to lower thermal stability and altered solubility in polar solvents. This compound is primarily used as a precursor in pesticide synthesis, unlike the pyridine-containing variant, which has broader medicinal chemistry applications .
- 5-Chloro-1,2,3-thiadiazole : Structural isomerism (1,2,3- vs. 1,2,5-thiadiazole) significantly affects electronic properties. The 1,2,5-thiadiazole system in the target compound enhances electrophilicity at the chlorine-bearing carbon, favoring nucleophilic aromatic substitution (NAS) reactions .
Pyridine-Containing Heterocycles
- 3-Chloropyridine : Lacks the thiadiazole ring, resulting in reduced electrophilicity and fewer opportunities for cross-coupling reactions. The thiadiazole moiety in the target compound introduces sulfur-based coordination sites, enhancing metal-catalyzed reaction utility .
- 2-Chloro-5-(pyridin-3-yl)-1,3,4-thiadiazole: A positional isomer with the chlorine at the 2-position.
Chlorinated Non-Heterocyclic Compounds
- Epichlorohydrin () : A chlorinated epoxide (CAS: 106-89-8) used in epoxy resin production. Unlike the target compound, it is highly volatile (boiling point: 117°C) and poses acute toxicity risks (H331: toxic if inhaled). The thiadiazole-pyridine system offers greater thermal stability and lower volatility .
- 3-Chloro-1,2-propanediol (): A chlorinated diol regulated in food contact materials due to carcinogenicity concerns. The thiadiazole-pyridine structure lacks hydroxyl groups, reducing hygroscopicity and improving shelf life in industrial applications .
Q & A
Q. What are the established synthetic routes for 3-Chloro-1,2,5-thiadiazol-4-yl-pyridine?
The compound is synthesized via cyclocondensation of isonicotinoyl hydrazide with potassium thiocyanate (KSCN) in concentrated sulfuric acid, followed by cycloaddition with chloroacetyl chloride and triethylamine in dimethylformamide (DMF). This method ensures the formation of the thiadiazole core with a pyridine substituent .
Q. Which spectroscopic and analytical methods are recommended for structural characterization?
Key techniques include:
- NMR spectroscopy (1H and 13C) to confirm substituent positions and ring structures.
- IR spectroscopy to identify functional groups (e.g., C-Cl, C=N).
- Elemental analysis to verify purity and stoichiometry.
- UV-Vis spectroscopy for electronic transition analysis, particularly in coordination complexes .
Q. What are the typical reactivity patterns of the thiadiazole ring in this compound?
The thiadiazole ring undergoes nucleophilic substitution at the chlorine atom, enabling functionalization with amines, alkoxides, or thiols. For example, halogen displacement with pseudo-saccharyl chloride derivatives has been used to create bioactive hybrids .
Advanced Research Questions
Q. How can synthetic yields be optimized for cyclocondensation reactions?
- Reaction Conditions : Use a 10–20% excess of KSCN to drive cyclocondensation.
- Acid Concentration : Controlled addition of H2SO4 prevents side reactions (e.g., sulfonation).
- Temperature : Maintain reflux conditions (80–100°C) for 6–8 hours. These adjustments have achieved yields up to 97% in analogous thiadiazole syntheses .
Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives?
- Multi-Technique Validation : Cross-validate NMR assignments with 2D-COSY or HSQC to resolve overlapping signals.
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., pyridine-thiadiazole dihedral angles) .
- Computational Modeling : DFT calculations predict electronic environments to corroborate experimental IR/UV-Vis data .
Q. How can researchers design biologically active analogs of this compound?
- Derivatization : Introduce substituents via Mannich reactions (e.g., formaldehyde and amines under ethanol reflux) to create thiadiazole-oxadiazole hybrids .
- Coordination Chemistry : Utilize the pyridine nitrogen for metal coordination, enhancing bioactivity in antimicrobial or anticancer assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
